molecular formula C22H26N6O B6442271 2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2549015-92-9

2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B6442271
CAS No.: 2549015-92-9
M. Wt: 390.5 g/mol
InChI Key: CBSHIHRYOSOUJP-UHFFFAOYSA-N
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Description

2-[4-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a structurally complex heterocyclic compound featuring a pyrano[4,3-b]pyridine core fused with a pyrimidine ring via a piperazine linker. The molecule contains a cyclopropyl and ethyl substituent on the pyrimidine moiety, along with a carbonitrile group at the pyridine position.

Properties

IUPAC Name

2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-2-18-12-20(26-21(24-18)15-3-4-15)27-6-8-28(9-7-27)22-16(13-23)11-17-14-29-10-5-19(17)25-22/h11-12,15H,2-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSHIHRYOSOUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=C(C=C5COCCC5=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its pyrano[4,3-b]pyridine scaffold and cyclopropyl-ethyl-pyrimidine substitution. Below is a comparative analysis with key analogues:

Compound Core Structure Substituents Key Differences
Target Compound Pyrano[4,3-b]pyridine - Pyrimidine: 2-cyclopropyl, 6-ethyl
- Piperazine linkage
Reference compound for comparison.
2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile Pyrano[4,3-b]pyridine - Pyrimidine: 4-methoxy
- Piperazine linkage
Methoxy substitution enhances electron density but reduces steric bulk vs. cyclopropyl-ethyl.
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile Pyridine - Pyridine: 5-chloro
- Pyrimidine: 2-dimethylamino, 6-methyl
Pyridine core lacks fused pyrano ring; chloro and dimethylamino groups alter polarity and binding.
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Pyridine - Pyridine: 4-phenyl, 6-thiophenyl
- Piperazine: 4-methyl
Thiophene and phenyl groups increase lipophilicity; methylpiperazine simplifies synthesis.

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